molecular formula C14H11ClF3N B8152993 C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B8152993
M. Wt: 285.69 g/mol
InChI Key: VEWVLLMGQUXHSH-UHFFFAOYSA-N
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Description

C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a complex organic compound characterized by the presence of a biphenyl structure with a chloro and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst. The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Finally, the methylamine group is added via reductive amination, using a suitable reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methanol
  • C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methyl chloride

Uniqueness

Compared to similar compounds, C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-chloro-3-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWVLLMGQUXHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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